molecular formula C14H16N2S B15120202 4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine

4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine

Cat. No.: B15120202
M. Wt: 244.36 g/mol
InChI Key: QGBFEJUMBLMBBH-UHFFFAOYSA-N
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Description

4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a thieno[3,2-c]pyridine core and an octahydrocyclopenta[c]pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic conditions.

    Introduction of the Octahydrocyclopenta[c]pyrrol Moiety: This step involves the addition of the octahydrocyclopenta[c]pyrrol group to the thieno[3,2-c]pyridine core. This can be done through a nucleophilic substitution reaction using a suitable halogenated precursor and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine is unique due to its combination of the thieno[3,2-c]pyridine and octahydrocyclopenta[c]pyrrol moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)thieno[3,2-c]pyridine

InChI

InChI=1S/C14H16N2S/c1-2-10-8-16(9-11(10)3-1)14-12-5-7-17-13(12)4-6-15-14/h4-7,10-11H,1-3,8-9H2

InChI Key

QGBFEJUMBLMBBH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)C3=NC=CC4=C3C=CS4

Origin of Product

United States

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